N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an allyl group, a bromine atom, and a methylphenyl group, making it a unique and potentially useful molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Allylation: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide.
Amidation: The carboxamide group can be formed by reacting the carboxylic acid derivative of the pyrazole with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, or the carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the allyl group could yield an epoxide, while substitution of the bromine atom with a hydroxyl group would form a hydroxyl derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-allyl-4-bromo-1-phenyl-1H-pyrazole-5-carboxamide: Similar structure without the methyl group on the phenyl ring.
N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure with the carboxamide group at a different position on the pyrazole ring.
Uniqueness
N-allyl-4-bromo-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is unique due to the specific combination of substituents on the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
4-bromo-2-(4-methylphenyl)-N-prop-2-enylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-3-8-16-14(19)13-12(15)9-17-18(13)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLAXZVQLXTNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)Br)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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